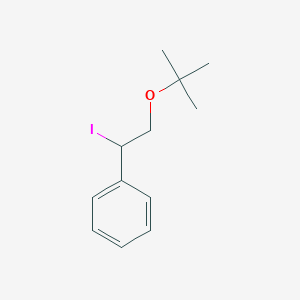
(2-tert-Butoxy-1-iodoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-Butoxy-1-iodoethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group and an iodoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxy-1-iodoethyl)benzene typically involves the reaction of tert-butyl alcohol with 2-iodoethylbenzene under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-Butoxy-1-iodoethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodo group can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodo group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as (2-tert-Butoxy-1-chloroethyl)benzene or (2-tert-Butoxy-1-bromoethyl)benzene can be formed.
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product is typically ethylbenzene.
Applications De Recherche Scientifique
(2-tert-Butoxy-1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-tert-Butoxy-1-iodoethyl)benzene involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The iodo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can influence the compound’s behavior in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-tert-Butoxy-1-chloroethyl)benzene
- (2-tert-Butoxy-1-bromoethyl)benzene
- (2-tert-Butoxy-1-fluoroethyl)benzene
Uniqueness
(2-tert-Butoxy-1-iodoethyl)benzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens. This makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.
Propriétés
Numéro CAS |
111558-77-1 |
|---|---|
Formule moléculaire |
C12H17IO |
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
[1-iodo-2-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
CWCAKNLDPUWVHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
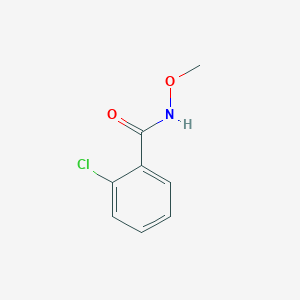
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)



![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
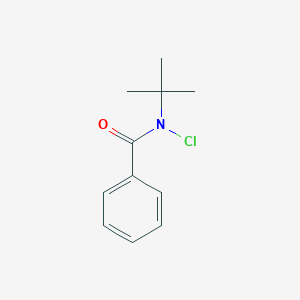

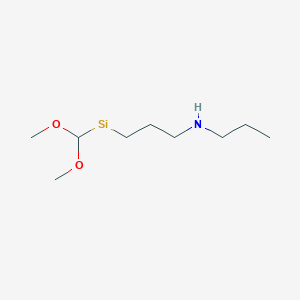
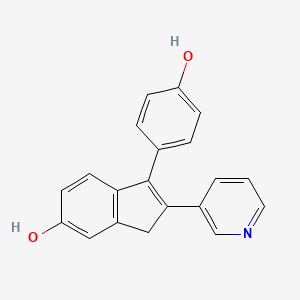
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
